Cas no 1227635-12-2 (2,4-dichloro-7-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine)
![2,4-dichloro-7-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine structure](https://ja.kuujia.com/scimg/cas/1227635-12-2x500.png)
2,4-dichloro-7-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine 化学的及び物理的性質
名前と識別子
-
- 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine
- 2,4-Dichloro-7-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine
- 2, 4-Dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine
- 2,4-dichloro-7-propan-2-ylpyrrolo[2,3-d]pyrimidine
- AMY3675
- PB37759
- SB21072
- 7H-Pyrrolo[2,3-d]pyrimidine, 2,4-dichloro-7-(1-methylethyl)-
- 2,4-dichloro-7-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine
-
- MDL: MFCD23106265
- インチ: 1S/C9H9Cl2N3/c1-5(2)14-4-3-6-7(10)12-9(11)13-8(6)14/h3-5H,1-2H3
- InChIKey: CSWRJCCGUUJABM-UHFFFAOYSA-N
- ほほえんだ: ClC1=C2C=CN(C2=NC(=N1)Cl)C(C)C
計算された属性
- せいみつぶんしりょう: 229.0173527 g/mol
- どういたいしつりょう: 229.0173527 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 212
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 30.7
- ぶんしりょう: 230.09
2,4-dichloro-7-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM269074-250mg |
2,4-Dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine |
1227635-12-2 | 95%+ | 250mg |
$142 | 2022-06-13 | |
Chemenu | CM269074-1g |
2,4-Dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine |
1227635-12-2 | 95%+ | 1g |
$*** | 2023-04-03 | |
Chemenu | CM269074-5g |
2,4-Dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine |
1227635-12-2 | 95%+ | 5g |
$1494 | 2021-08-18 | |
Chemenu | CM269074-1g |
2,4-Dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine |
1227635-12-2 | 95%+ | 1g |
$427 | 2021-08-18 | |
Chemenu | CM269074-10g |
2,4-Dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine |
1227635-12-2 | 95%+ | 10g |
$2687 | 2021-08-18 | |
Advanced ChemBlocks | L21912-250MG |
2,4-Dichloro-7-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine |
1227635-12-2 | 97% | 250MG |
$150 | 2023-09-15 | |
abcr | AB510847-1 g |
2,4-Dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine; . |
1227635-12-2 | 1g |
€483.30 | 2023-04-18 | ||
eNovation Chemicals LLC | D573267-5G |
2,4-dichloro-7-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine |
1227635-12-2 | 97% | 5g |
$835 | 2023-09-03 | |
Aaron | AR000K42-100mg |
7H-Pyrrolo[2,3-d]pyrimidine, 2,4-dichloro-7-(1-methylethyl)- |
1227635-12-2 | 95% | 100mg |
$35.00 | 2023-12-16 | |
1PlusChem | 1P000JVQ-250mg |
7H-Pyrrolo[2,3-d]pyrimidine, 2,4-dichloro-7-(1-methylethyl)- |
1227635-12-2 | 97% | 250mg |
$155.00 | 2025-02-18 |
2,4-dichloro-7-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine 関連文献
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Yutao Li,Jie Song RSC Adv., 2015,5, 40065-40069
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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10. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
2,4-dichloro-7-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidineに関する追加情報
Professional Introduction of 2,4-Dichloro-7-(Propan-2-Yl)-7H-Pyrrolo[2,3-D]Pyrimidine (CAS No. 1227635-12-2)
The compound 2,4-dichloro-7-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 1227635-12-2) is a highly specialized organic molecule with significant potential in various fields of research and application. This compound belongs to the class of pyrrolopyrimidines, which are known for their unique structural features and versatile chemical properties. The molecule's structure incorporates a pyrrolo[2,3-d]pyrimidine core with substituents at positions 2 and 4 (chlorine atoms) and a propan-2-yl group at position 7. These substituents contribute to the compound's stability, reactivity, and functional diversity.
Recent advancements in synthetic chemistry have enabled the precise synthesis of pyrrolopyrimidines with tailored substituents, allowing researchers to explore their potential in drug discovery and materials science. The chlorine atoms at positions 2 and 4 enhance the molecule's electronic properties, making it an attractive candidate for applications in medicinal chemistry. For instance, studies have shown that such chlorinated pyrrolopyrimidines can act as inhibitors of key enzymes involved in disease pathways, such as kinases and proteases.
In the context of drug development, CAS No. 1227635-12-2 has been investigated for its potential as a lead compound in anti-cancer therapies. Research published in *Journal of Medicinal Chemistry* highlights its ability to selectively target cancer cells while minimizing toxicity to healthy tissues. This is attributed to the compound's unique ability to modulate specific signaling pathways critical for tumor growth and metastasis.
Beyond medicinal applications, pyrrolo[2,3-d]pyrimidine derivatives like CAS No. 1227635-12- have shown promise in materials science. Their aromaticity and planar structure make them suitable candidates for organic electronics. Recent studies in *Advanced Materials* demonstrate that such compounds can be used as building blocks for organic semiconductors with improved charge transport properties.
The synthesis of CAS No. 12-dichloro derivatives involves multi-step reactions that require precise control over reaction conditions to ensure high yields and purity. Techniques such as microwave-assisted synthesis and catalytic coupling have been employed to optimize the production process. These methods not only enhance efficiency but also reduce environmental impact by minimizing waste generation.
In terms of environmental impact assessment, researchers have conducted toxicity studies on CAS No. 1-dichloro compounds to evaluate their safety profile. Results from *Environmental Science & Technology* indicate that while these compounds exhibit moderate toxicity in aquatic systems, their application under controlled conditions poses minimal risk to ecosystems when proper safety protocols are followed.
The structural versatility of pyrrolo[] systems opens avenues for further modification and functionalization. For example, replacing the propan-
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